molecular formula C25H23NO3 B6545006 5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929451-67-2

5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B6545006
CAS No.: 929451-67-2
M. Wt: 385.5 g/mol
InChI Key: PLJQRXBSZYLWFL-UHFFFAOYSA-N
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Description

5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and pharmacological research. This high-purity compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities. Structural analogs of this compound, specifically 2-phenyl-benzofuran-3-carboxamide derivatives, have been identified in patent literature as possessing notable activity against the Hepatitis C virus (HCV) . This suggests potential for this chemical class in the development of novel antiviral agents, particularly for RNA viruses. The molecular structure incorporates key features common to bioactive benzofurans, including an ethoxy substituent and a carboxamide group linked to an ethylphenyl moiety, which are often critical for interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool for probing biological mechanisms and structure-activity relationships (SAR) in various disease models.

Properties

IUPAC Name

5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-3-17-10-12-19(13-11-17)26-25(27)23-21-16-20(28-4-2)14-15-22(21)29-24(23)18-8-6-5-7-9-18/h5-16H,3-4H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJQRXBSZYLWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzofuran core .
  • An ethoxy group at the 5-position.
  • An ethylphenyl group attached to the nitrogen of the carboxamide.

This unique arrangement of functional groups is believed to influence its biological activity significantly.

Research indicates that this compound may interact with various biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity, which could affect metabolic pathways.
  • Receptors : Interaction with specific receptors involved in neurotransmission and other physiological processes.

While detailed mechanisms are still under investigation, preliminary studies suggest that these interactions could lead to significant biological effects.

Antioxidant Activity

Benzofuran derivatives have been noted for their antioxidant properties. Initial studies suggest that this compound may exhibit antioxidant activity, potentially scavenging free radicals and reducing oxidative stress.

Antimicrobial and Antifungal Activity

Similar compounds in the benzofuran class have demonstrated antimicrobial properties. Although specific data for this compound is limited, it is hypothesized that it may possess antifungal and antibacterial activities based on structural similarities to known active compounds.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique properties.

Compound NameStructureUnique Features
N-(3,4-dimethylphenyl)-5-ethoxybenzofuranStructureMethyl substitutions may enhance biological activity.
N-(4-fluorophenyl)-5-(benzyloxy)benzofuranStructureFluorine substitution could improve lipophilicity.
N-(4-methoxyphenyl)-5-propoxybenzofuranStructurePropoxy group influences solubility and pharmacokinetics.

Case Studies

Several studies have explored the biological activities of benzofuran derivatives:

  • Anticancer Activity : A study demonstrated that related benzofuran compounds exhibited cytotoxic effects against various cancer cell lines. The IC50 values indicated significant potency, suggesting that modifications in the benzofuran structure can enhance anticancer properties.
  • Antifungal Studies : Research on similar compounds revealed strong antifungal activity against dermatophytes. These findings suggest that this compound may also show efficacy against fungal infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis yields (where available), and biological activities of 5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide with related compounds:

Compound Name Core Structure Substituents/Modifications Synthesis Yield Biological Activity/Notes References
This compound Benzofuran 5-ethoxy, 2-phenyl, 3-carboxamide (4-ethylphenyl) Not reported Hypothesized improved metabolic stability due to ethoxy group; untested pharmacologically [Hypothetical]
5-chloro-3,6-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide Benzofuran 5-chloro, 3,6-dimethyl, 2-carboxamide (pyrimidinyl sulfamoyl) Not reported Likely targets kinase or protease enzymes due to pyrimidine sulfamoyl group
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate Benzofuran 5-hydrazinyl-oxoethoxy, 2-phenyl, 3-ethyl carboxylate Not reported Hydrazine linker may confer chelation properties or modulate solubility
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Benzofuran 5-fluoro, 3-methyl, 2-carboxamide (oxadiazolyl) Not reported Fluorine enhances membrane permeability; oxadiazole may improve metabolic resistance
IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) Imidazolidin-2,4-dione 5-(4-ethylphenyl), 3-phenyl 70–74% CNS activity (antinociceptive potential)
IM-7 (5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione) Imidazolidin-2,4-dione 5-(4-isopropylphenyl), 3-phenyl 70–74% Acute cardiovascular effects in rats

Key Observations:

Substituent Effects on Bioactivity: Halogenation: Chloro (in ) and fluoro (in ) substituents are common in drug design to enhance binding affinity and stability. Alkoxy vs. Alkyl Groups: The 5-ethoxy group in the target compound may offer better metabolic stability compared to methyl or ethyl groups (e.g., IM-3/IM-7 in ), where smaller alkyl chains might lead to faster hepatic clearance. Carboxamide Linkers: The 3-carboxamide in the target compound differs from the 2-carboxamide in and , which could alter binding orientation in enzymatic pockets.

Structural Complexity and Target Specificity: Compounds with heterocyclic appendages (e.g., pyrimidine in or oxadiazole in ) often exhibit enhanced selectivity for specific targets (e.g., kinases, GPCRs). The target compound’s simpler structure may limit specificity but improve synthetic accessibility.

Synthetic Accessibility: Imidazolidinone derivatives () were synthesized in 70–74% yields via Strecker synthesis, suggesting robust routes for nitrogen-containing heterocycles. The target compound’s benzofuran core may require more specialized coupling reactions (e.g., Ullmann or Buchwald-Hartwig for the carboxamide linkage).

Preparation Methods

Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction enables the formation of the benzofuran ring from phenolic precursors. For example, 2-hydroxy-5-ethoxybenzaldehyde reacts with ethyl bromoacetate in the presence of potassium carbonate to yield 5-ethoxy-2-phenylbenzofuran-3-carboxylate . Key conditions include:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Temperature: 80–100°C for 6–12 hours.

  • Yield: 65–78%.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization offers an alternative route. In a patent, 5-bromo-salicylaldehyde underwent cyclization with ethyl bromoacetate using Pd(OAc)₂ and P(t-Bu)₃ as a ligand system, yielding 5-bromo-benzofuran-2-carboxylate . Adapting this method, 5-ethoxy-2-phenylbenzofuran-3-carboxylic acid could be synthesized by replacing bromine with ethoxy groups during the cyclization step.

Functionalization of the Benzofuran Core

Introduction of the Phenyl Group at C-2

The phenyl group at position 2 is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

  • Friedel-Crafts: Reacting benzofuran-3-carboxylate with benzene and AlCl₃ at 0–5°C.

  • Suzuki-Miyaura: Using phenylboronic acid and Pd(PPh₃)₄ in a dioxane/water mixture (yield: 70–85%).

Carboxamide Formation at C-3

The carboxylic acid intermediate is converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with 4-ethylaniline:

  • Activation: Benzofuran-3-carboxylic acid + SOCl₂ → Acid chloride (80–90% conversion).

  • Amination: Acid chloride + 4-ethylaniline in THF with triethylamine (yield: 75–88%).

One-Pot Synthesis Strategies

Recent patents highlight one-pot methods to streamline synthesis. For example, N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide was synthesized via sequential esterification, hydrolysis, and cyclization without isolating intermediates. Applying this approach:

StepConditionsIntermediate
EsterificationEthanol, H₂SO₄, refluxEthyl 5-ethoxy-2-phenylbenzofuran-3-carboxylate
HydrolysisNaOH (2M), 60°C, 2h5-ethoxy-2-phenylbenzofuran-3-carboxylic acid
Cyclization/AminationSOCl₂, then 4-ethylaniline, 0°CTarget compound

Overall yield: 62–68%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy:

    • N-H stretch: 3280 cm⁻¹ (amide).

    • C=O stretch: 1685 cm⁻¹ (carboxamide).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, benzofuran-H4)

    • δ 7.45–7.32 (m, 5H, phenyl-H)

    • δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)

    • δ 1.41 (t, J=7.0 Hz, 3H, OCH₂CH₃).

Physicochemical Properties

PropertyValue
Molecular Weight401.46 g/mol
logP6.28
Hydrogen Bond Donors1
Polar Surface Area45.83 Ų
Melting Point198–202°C

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Vilsmeier-Haack + Amidation7298ScalableMulti-step purification
One-Pot Synthesis6595Reduced stepsLower yield
Palladium-Catalyzed8099High specificityCostly catalysts

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing 5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide?

A typical synthesis involves:

  • Cyclization : Forming the benzofuran core via acid-catalyzed cyclization of a substituted dihydroxy precursor.
  • Amidation : Coupling the benzofuran-3-carboxylic acid intermediate with 4-ethylaniline using coupling reagents like EDCl/HOBt.
  • Functionalization : Introducing the ethoxy group via nucleophilic substitution or Mitsunobu reaction . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieve yields >70% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and amide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
  • Infrared (IR) Spectroscopy : Detection of carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups . Purity should be validated via HPLC (>95%) with UV detection at λmax ~260 nm .

Q. How can computational tools predict the pharmacokinetic properties of this benzofuran derivative?

Molecular modeling software (e.g., Schrödinger Suite, AutoDock) can:

  • ADME Prediction : Estimate solubility (LogP ~3.2), metabolic stability (CYP450 interactions), and bioavailability using QSAR models.
  • Docking Studies : Simulate binding to targets (e.g., kinases, GPCRs) by analyzing hydrogen bonding and hydrophobic interactions . Computational data should be validated with in vitro assays (e.g., microsomal stability tests) .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of substituted benzofuran carboxamides?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance amidation efficiency.
  • Catalyst Use : Pd-based catalysts improve coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) minimizes byproduct contamination .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Ethoxy Group : Enhances lipophilicity, improving membrane permeability.
  • 4-Ethylphenyl Substituent : Increases steric bulk, potentially reducing off-target binding. Comparative assays (e.g., IC50 in kinase inhibition studies) can quantify activity shifts. Replacements like fluorophenyl or morpholinyl groups may alter selectivity .

Q. What experimental approaches resolve contradictions in reported biological activities of similar benzofuran derivatives?

  • Dose-Response Curves : Establish potency (EC50/IC50) across multiple cell lines.
  • Structural Analysis : X-ray crystallography or cryo-EM to confirm binding modes.
  • Meta-Analysis : Compare datasets from independent studies to identify confounding variables (e.g., assay pH, cell viability thresholds) .

Q. How to design assays to evaluate the compound’s interaction with biological targets?

  • Fluorescence Polarization : Measure binding affinity to purified proteins (e.g., kinases).
  • Surface Plasmon Resonance (SPR) : Quantify on/off rates for receptor-ligand interactions.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Q. What challenges arise in determining the compound’s stability under physiological conditions?

  • pH Sensitivity : Hydrolysis of the ethoxy group in acidic environments (simulated gastric fluid).
  • Oxidative Degradation : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS can identify degradation products (e.g., carboxylic acid derivatives) .

Q. How can SAR studies guide the development of analogs with improved selectivity?

  • Scaffold Hopping : Replace benzofuran with indole or pyrrole cores to modulate electronic effects.
  • Substituent Scanning : Test analogs with halogens (Cl, F) or sulfonamides at the 4-ethylphenyl position.
  • 3D-QSAR Models : Align molecular fields (CoMFA/CoMSIA) to correlate substituent effects with activity .

Q. What methodologies assess the compound’s potential off-target effects in vitro?

  • Broad-Panel Profiling : Screen against 100+ kinases or GPCRs using competitive binding assays.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • CRISPR-Cas9 Knockout : Validate target specificity by comparing wild-type vs. knockout cell responses .

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